1,2-Benzenediamine, 3,4-dichloro-
Description
Contextual Significance in Synthetic Organic Chemistry
The primary significance of 1,2-Benzenediamine, 3,4-dichloro- in synthetic organic chemistry lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds. wikipedia.org The adjacent amino groups provide a reactive site for condensation and cyclization reactions with a range of electrophilic partners. cymitquimica.com This reactivity is fundamental to the construction of important bicyclic systems such as benzimidazoles and quinoxalines.
The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. researchgate.netorientjchem.org The reaction with aldehydes, for instance, can be facilitated by various catalysts under mild conditions to produce 2-substituted benzimidazoles. organic-chemistry.orgnih.gov Similarly, reaction with carboxylic acids, often under heating, yields the corresponding benzimidazole (B57391) structure. researchgate.net These synthetic routes are highly adaptable, allowing for the introduction of diverse substituents onto the benzimidazole core.
Another significant application is in the synthesis of quinoxalines . The classical and widely used method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov This reaction is a facile route to the quinoxaline (B1680401) core, which is a key structural motif in many biologically active molecules. derpharmachemica.com The reaction of 1,2-Benzenediamine, 3,4-dichloro- with various dicarbonyl compounds, such as pyruvic acid, can lead to the formation of dichloro-substituted quinoxaline derivatives. sapub.org Modern synthetic methods have also employed various catalysts and reaction conditions, including microwave irradiation and the use of green solvents, to improve the efficiency and environmental footprint of quinoxaline synthesis. sapub.orgnih.gov
The presence of the two chlorine atoms on the benzene (B151609) ring of 1,2-Benzenediamine, 3,4-dichloro- influences the electronic properties and reactivity of the resulting heterocyclic products, making it a valuable tool for fine-tuning their chemical and physical characteristics.
| Heterocyclic Product | Reactant(s) | General Reaction Type | Significance |
|---|---|---|---|
| Benzimidazoles | Aldehydes, Carboxylic Acids | Condensation/Cyclization | Core structure in various functional molecules. researchgate.netnih.gov |
| Quinoxalines | 1,2-Dicarbonyl Compounds (e.g., pyruvic acid, glyoxal) | Condensation | Important scaffold for biologically active compounds. sapub.orgderpharmachemica.com |
Overview of Research Trajectories in Material Science and Catalysis
The research applications of 1,2-Benzenediamine, 3,4-dichloro- extend into the realms of material science and catalysis, where its unique chemical properties are exploited to create functional materials and catalytic systems.
In material science , a significant area of investigation is the development of corrosion inhibitors. Organic compounds containing heteroatoms like nitrogen and sulfur, and aromatic rings, are known to be effective in preventing metal corrosion. researchgate.netmdpi.com Derivatives of phenylenediamine can adsorb onto metal surfaces, forming a protective film that shields the metal from corrosive environments. google.com The presence of the diamine functionality in 1,2-Benzenediamine, 3,4-dichloro- allows for strong interaction with metal surfaces, potentially inhibiting corrosion processes in acidic media. Research in this area explores how molecules like this can mitigate the degradation of metals such as mild steel. mdpi.com Furthermore, phenylenediamines are used as monomers in the synthesis of polymers like polyimides and aramids, which are known for their high performance and thermal stability. taylorandfrancis.com
In the field of catalysis , 1,2-Benzenediamine, 3,4-dichloro- and its derivatives are explored in two main capacities: as ligands for metal complexes and in organocatalysis. As a bidentate ligand, it can coordinate with various transition metals (e.g., Mn, Fe, Co, Ni, Cu, Zn) to form stable complexes. asianpubs.orgnih.gov These metal complexes can exhibit catalytic activity in a range of oxidation and other organic reactions. nih.gov For instance, manganese complexes with Schiff-base ligands derived from diamines have been shown to catalyze the oxidation of various substrates. nih.gov
The field of organocatalysis , which uses small organic molecules as catalysts, has also seen the application of diamine derivatives. mdpi.comnih.gov Chiral derivatives of 1,2-benzenediamine can be incorporated into bifunctional organocatalysts. mdpi.com These catalysts, often featuring hydrogen-bond donor motifs, can activate substrates and control the stereochemistry of reactions such as Michael additions. mdpi.com While research has shown that some organocatalysts derived from 1,2-benzenediamine show catalytic activity, their efficiency and enantioselectivity can vary depending on the specific reaction and catalyst structure. mdpi.com There is also potential for derivatives of 1,2-Benzenediamine, 3,4-dichloro- to serve as precursors for N-heterocyclic carbenes (NHCs), which are a prominent class of organocatalysts. nih.govacs.org
| Research Area | Application/Role | Key Research Findings |
|---|---|---|
| Material Science (Corrosion Inhibition) | Corrosion inhibitor for metals. | Forms a protective film on metal surfaces, mitigating corrosion in acidic environments. researchgate.netmdpi.com |
| Material Science (Polymers) | Monomer for high-performance polymers. | Used in the synthesis of polymers such as polyimides and aramids. taylorandfrancis.com |
| Catalysis (Metal Complexes) | Ligand for transition metal catalysts. | Forms stable complexes with metals that can catalyze oxidation reactions. asianpubs.orgnih.gov |
| Catalysis (Organocatalysis) | Precursor for organocatalysts. | Derivatives used in bifunctional organocatalysts and as potential precursors for N-heterocyclic carbenes. mdpi.comacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBFKPJZFNFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445654 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1668-01-5 | |
| Record name | 3,4-dichloro-1,2-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Dichlorinated 1,2-Benzenediamines
The synthesis of dichlorinated 1,2-benzenediamines can be achieved through several established chemical routes. These methods often involve the introduction of chloro- and amino- functionalities onto a benzene (B151609) ring through a series of controlled reactions.
Direct chlorination of o-phenylenediamine (B120857) can be a challenging approach due to the high reactivity of the amino groups, which can lead to over-chlorination and the formation of a mixture of products. The amino groups are activating and ortho-, para-directing, which can result in substitution at multiple positions on the aromatic ring. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to selectively obtain the desired 3,4-dichloro- isomer. While less common for the specific synthesis of 3,4-dichloro-1,2-benzenediamine, direct chlorination strategies are employed for other halogenated aromatic compounds.
The Sandmeyer reaction is a versatile and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.orgnih.govbyjus.com This reaction provides a more controlled approach for the synthesis of dichlorinated 1,2-benzenediamines compared to direct chlorination. A typical synthetic sequence would involve:
Nitration: Starting with a suitable dichlorobenzene derivative, a nitro group is introduced onto the aromatic ring through electrophilic nitration. For instance, nitration of 1,2-dichlorobenzene (B45396) would yield 1,2-dichloro-4-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, typically using reducing agents like tin and hydrochloric acid, to yield a dichloroaniline. orgsyn.org
Diazotization: The resulting amino group is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). geeksforgeeks.org
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, leading to the formation of a trichlorobenzene derivative. wikipedia.orgnih.gov
Amination: Finally, a subsequent nucleophilic aromatic substitution reaction can be employed to introduce the second amino group, although this can be challenging.
A more direct route could involve starting with a diaminobenzene and performing a Sandmeyer reaction to introduce the chloro groups. However, controlling the regioselectivity of the chlorination can be complex.
Sequential nucleophilic aromatic substitution (SNAr) reactions offer a powerful strategy for the controlled synthesis of halogenated diamines. nih.govdntb.gov.ua This approach typically starts with a dihalogenated aromatic compound that is activated towards nucleophilic attack by electron-withdrawing groups. The two halogen atoms can be sequentially replaced by different nucleophiles, allowing for the precise introduction of amino groups.
For example, starting with a tetrachlorinated benzene, one could envision a sequence of reactions where two chlorine atoms are selectively replaced by amino groups to yield 3,4-dichloro-1,2-benzenediamine. The success of this approach hinges on the differential reactivity of the halogen atoms, which can be influenced by the electronic effects of the substituents already present on the ring.
A documented synthesis of o-phenylenediamine starts from 1,4-dichlorobenzene, which is nitrated to 2,5-dichloronitrobenzene. google.com This intermediate is then aminated to 4-chloro-2-nitroaniline, followed by catalytic hydrogenation to yield o-phenylenediamine. google.com This pathway demonstrates the principle of sequential substitution and reduction to achieve the desired diamine.
| Starting Material | Reagents | Product | Reference |
| 1,4-Dichlorobenzene | 1. Nitrating agent 2. Aqueous ammonium (B1175870) hydroxide (B78521) 3. Catalytic hydrogenation | o-Phenylenediamine | google.com |
| 2-Nitrochlorobenzene | 1. Ammonia 2. Zinc powder in ethanol | o-Phenylenediamine | wikipedia.org |
Derivatization and Functionalization Strategies of 1,2-Benzenediamine, 3,4-dichloro-
The presence of two adjacent amino groups in 1,2-benzenediamine, 3,4-dichloro- makes it a valuable precursor for the synthesis of various heterocyclic compounds and Schiff bases.
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. advancechemjournal.comresearchgate.net 1,2-Benzenediamine, 3,4-dichloro- can react with various carbonyl compounds to form Schiff bases. For example, the reaction with salicylaldehyde (B1680747) can produce salen-type Schiff base ligands. researchgate.netossila.com These ligands are capable of coordinating with metal ions to form stable complexes. ekb.egnih.gov
The synthesis of Schiff bases from N,N'-bis(salicylaldehyde)4,5-dichloro-1,2-phenylenediamine has been reported, leading to the formation of metal complexes with Zn(II) and Al(III). science.gov
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,2-Benzenediamine, 3,4-dichloro- | Salicylaldehyde | Salen-type Schiff base | researchgate.netossila.com |
| N,N'-bis(salicylaldehyde)4,5-dichloro-1,2-phenylenediamine | Zn(OAc)₂, AlCl₃ | Metal complexes | science.gov |
The ortho-diamine functionality of 1,2-benzenediamine, 3,4-dichloro- is ideally suited for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of heterocyclic frameworks. nih.govresearchgate.netbeilstein-journals.org These reactions are fundamental in the synthesis of quinoxalines, benzimidazoles, and other related heterocyclic systems. wikipedia.org
For instance, the reaction of 1,2-benzenediamine, 3,4-dichloro- with a 1,2-dicarbonyl compound like glyoxal (B1671930) or a derivative would lead to the formation of a 6,7-dichloroquinoxaline. Similarly, condensation with formic acid or other carboxylic acids can yield 5,6-dichlorobenzimidazoles. wikipedia.org The reaction with thionyl chloride in the presence of a base like triethylamine (B128534) can be used to synthesize 5,6-dichloro-2,1,3-benzothiadiazole. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 1,2-Benzenediamine, 3,4-dichloro- | 1,2-Dicarbonyl compound | 6,7-Dichloroquinoxaline | wikipedia.orgnih.gov |
| 1,2-Benzenediamine, 3,4-dichloro- | Formic acid | 5,6-Dichlorobenzimidazole | wikipedia.org |
| 4,5-Dichlorobenzene-1,2-diamine | Thionyl chloride, Triethylamine | 5,6-Dichloro-2,1,3-benzothiadiazole | mdpi.com |
Cyclocondensation Reactions to Form Heterocyclic Frameworks
Benzimidazole (B57391) Synthesis from 1,2-Benzenediamine Derivatives
The condensation of o-phenylenediamines, such as 1,2-benzenediamine, 3,4-dichloro-, with various carbonyl compounds is a fundamental method for synthesizing benzimidazoles. nih.gov This reaction can be carried out with carboxylic acids or their derivatives, often by heating the reactants together. researchgate.net The use of catalysts like ammonium chloride has been shown to be effective and environmentally benign, leading to high yields of benzimidazole derivatives. nih.gov For instance, the reaction of o-phenylenediamine with benzaldehyde (B42025) in the presence of ammonium chloride in chloroform (B151607) yields 2-phenyl-1H-benzo[d]imidazole. nih.gov While specific examples using 3,4-dichloro-1,2-phenylenediamine were not detailed in the provided search results, the general applicability of this method to substituted o-phenylenediamines is well-established. nih.govresearchgate.net The reaction conditions can be optimized by testing different solvents and catalysts to achieve the best results. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| o-Phenylenediamine | Carboxylic Acids | Heating | 2-Substituted Benzimidazoles researchgate.net |
| o-Phenylenediamine | Aldehydes | Various Catalysts | 2-Substituted Benzimidazoles researchgate.net |
| o-Phenylenediamine | Benzaldehyde | NH4Cl, CHCl3, Room Temp. | 2-Phenyl-1H-benzo[d]imidazole nih.gov |
| o-Phenylenediamine | Formic Acid | Heating at 100°C | Benzimidazole slideshare.net |
Quinoxaline (B1680401) Synthesis via Reaction with o-Phenylenediamines
Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from o-phenylenediamines. The classical method involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound. nih.gov This reaction is often catalyzed by acids and may require elevated temperatures. nih.gov However, recent methods have focused on developing more efficient and environmentally friendly protocols. For example, recyclable alumina-supported heteropolyoxometalates have been used as catalysts for quinoxaline synthesis at room temperature. nih.gov The reaction of o-phenylenediamine with benzil (B1666583) in toluene (B28343) using an AlCuMoVP catalyst yields 2,3-diphenylquinoxaline (B159395) in high yield. nih.gov
Another approach involves the condensation of o-phenylenediamines with α-haloketones. For instance, the reaction of o-phenylenediamine with substituted phenacyl bromides in the presence of a 5%WO3/ZrO2 catalyst produces quinoxaline derivatives in excellent yields. longdom.org Furthermore, the synthesis of 3,4-dihydroquinoxalin-2(1H)-one can be achieved by reacting o-phenylenediamine with chloroacetic acid in aqueous ammonia. derpharmachemica.com This intermediate can be further functionalized to produce a variety of quinoxaline derivatives. derpharmachemica.com
| o-Phenylenediamine Reactant | Dicarbonyl/Other Reactant | Catalyst/Conditions | Product | Yield |
| o-Phenylenediamine | Benzil | AlCuMoVP, Toluene, RT | 2,3-Diphenylquinoxaline | 92% nih.gov |
| o-Phenylenediamine | Substituted Phenacyl Bromides | 5%WO3/ZrO2 | Substituted Quinoxalines | Excellent longdom.org |
| o-Phenylenediamine | Chloroacetic Acid | Aqueous Ammonia, Reflux | 3,4-Dihydroquinoxalin-2(1H)-one | 83% derpharmachemica.com |
| o-Phenylenediamine | Indole-based Aldehydes | HSnBu3 | (1H-indol-3-yl)quinoxalines | Good to Excellent researchgate.net |
Other Fused Nitrogen-Containing Heterocycles
Beyond benzimidazoles and quinoxalines, 1,2-benzenediamine derivatives are precursors to a wide array of other fused nitrogen-containing heterocycles. These syntheses often involve condensation reactions with various electrophilic reagents. researchgate.net For example, the reaction of o-phenylenediamines can lead to the formation of benzo nih.govnih.govdiazepines. researchgate.net The specific heterocyclic system formed is dependent on the nature of the second reactant. The versatility of o-phenylenediamines as building blocks allows for the creation of diverse and complex heterocyclic structures, including those with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov The synthesis of these fused systems can sometimes be achieved through multi-component reactions, offering an efficient route to structurally diverse molecules. mdpi.com
Nucleophilic Substitution Reactions Involving Chlorine Atoms
The chlorine atoms on the benzene ring of 3,4-dichloro-1,2-phenylenediamine are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. nih.gov While the amino groups in 1,2-benzenediamine, 3,4-dichloro- are not strongly activating for SNAr in the same way nitro groups are, the reaction can still proceed under certain conditions. The reactivity of dihalogenated aromatic compounds in SNAr reactions allows for sequential substitution, enabling the introduction of different nucleophiles at each halogenated position. nih.gov For instance, in 2,3-dichloroquinoxaline, the chlorine atoms can be displaced by various nucleophiles to create novel pharmaceutical building blocks. nih.gov Theoretical and experimental studies on compounds like 2,4-dichloroquinazoline (B46505) show a high regioselectivity for substitution at the 4-position. nih.gov This selectivity is a key aspect in the synthesis of specifically substituted heterocycles.
Aromatic Coupling Reactions of Amino Groups
The amino groups of 1,2-benzenediamine, 3,4-dichloro- can participate in aromatic coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. While the provided search results primarily focus on the coupling of chloro-substituted heteroaromatics, the principles can be extended to aryl amines after their conversion to a suitable halide or triflate. nih.govresearchgate.net For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) undergoes Suzuki-Miyaura coupling with various arylboronic acids to yield mono- or diarylated products depending on the reaction conditions. nih.gov This methodology allows for the synthesis of complex molecules with diverse substitution patterns.
Reduction Reactions of Derived Compounds
Compounds derived from 1,2-benzenediamine, 3,4-dichloro- can undergo various reduction reactions. A common transformation is the reduction of a nitro group to an amine. For instance, a one-pot procedure for converting 2-nitroamines into bicyclic 2H-benzimidazoles utilizes formic acid and iron powder to reduce the nitro group, followed by cyclization to form the imidazole (B134444) ring. organic-chemistry.org This method is compatible with a wide range of functional groups. While not directly involving the reduction of the chloro-substituents, this highlights a key transformation of a common precursor to substituted phenylenediamines.
Charge Transfer Complex Formation with Electron Acceptors
Aromatic diamines, including o-phenylenediamine derivatives, can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptors. acs.orgnih.gov These complexes arise from the interaction between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. cam.ac.uk A well-studied example is the complex formed between o-phenylenediamine (OPD) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). acs.orgnih.gov Spectroscopic studies, such as UV-vis, are used to characterize these complexes and determine their stoichiometry, which is often 1:1. acs.orgnih.gov The stability of these complexes can be influenced by the polarity of the solvent. nih.gov The formation of such complexes can be a preliminary step in certain chemical reactions. cam.ac.uk
| Electron Donor | Electron Acceptor | Complex Stoichiometry | Characterization Methods |
| o-Phenylenediamine (OPD) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1:1 | UV-vis, FTIR, NMR, TGA-DTA acs.orgnih.gov |
| Procainamide (PA) | Chloranilic Acid (ChA) | 1:1 | FTIR, NMR, Spectrophotometry mdpi.com |
| Procainamide (PA) | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | 1:1 | FTIR, NMR, Spectrophotometry mdpi.com |
Alkylation and Arylation Strategies on Amino Groups
The introduction of alkyl and aryl substituents onto the amino groups of 1,2-Benzenediamine, 3,4-dichloro- is a key transformation for modifying its chemical properties and for the synthesis of more complex derivatives, such as precursors for pharmaceuticals and heterocyclic compounds. Direct alkylation and arylation can be challenging due to the presence of two nucleophilic amino groups and the electron-withdrawing nature of the chloro-substituents. However, several powerful synthetic methodologies can be employed to achieve selective N-alkylation and N-arylation.
Alkylation Strategies
Direct alkylation of o-phenylenediamines with alkyl halides often leads to mixtures of mono- and di-alkylated products, as well as potential quaternization, making it a less controlled method. masterorganicchemistry.com More effective and selective strategies include reductive amination and hydrogen-borrowing catalysis.
Reductive Amination:
Reductive amination is a highly versatile method for the controlled alkylation of amines. masterorganicchemistry.comrsc.org This process typically involves the reaction of an amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. For the synthesis of N-alkylated 3,4-dichloro-1,2-phenylenediamines, a common approach involves the one-pot reductive amination of a corresponding nitroaniline precursor with an aldehyde or ketone. researchgate.netnih.gov This tandem reaction first reduces the nitro group to an amine, which then condenses with the carbonyl compound, followed by reduction of the resulting imine.
Key features of this method include:
Versatility: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse primary and secondary alkyl groups. researchgate.net
Selectivity: The method avoids the over-alkylation issues associated with direct alkylation using alkyl halides. masterorganicchemistry.com
Catalysis: The reaction is often catalyzed by transition metals (such as Nickel, Gold, or Ruthenium) and utilizes various reducing agents, including hydrogen gas or transfer hydrogenation reagents like formic acid. researchgate.netnih.gov
A general scheme for this approach starting from 3,4-dichloro-2-nitroaniline (B108259) is presented below.
Table 1: Illustrative Reductive Amination of a Nitroaniline Precursor
| Reactant 1 | Carbonyl Compound (R1, R2 = H, Alkyl, Aryl) | Catalyst/Reducing Agent | Product |
| 3,4-Dichloro-2-nitroaniline | Aldehyde/Ketone | Metal Catalyst (e.g., Ni, Au, Ru) / H₂ or H-donor | N¹-Alkyl-3,4-dichloro-1,2-benzenediamine |
Hydrogen-Borrowing Catalysis:
A more recent and greener alternative for N-alkylation is the "hydrogen-borrowing" or "hydrogen-autotransfer" methodology. This process involves the reaction of an amine with an alcohol, catalyzed by a transition metal complex. researchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct. This method has been successfully applied to the N-alkylation of o-phenylenediamine with various benzyl (B1604629) alcohols using a Nickel-based catalyst. researchgate.net
Table 2: N-Alkylation of 1,2-Benzenediamine, 3,4-dichloro- via Hydrogen-Borrowing Catalysis
| Reactant 1 | Reactant 2 (Alcohol) | Catalyst System | Product |
| 1,2-Benzenediamine, 3,4-dichloro- | R-CH₂-OH | Transition Metal Catalyst (e.g., Ni, Ru, Ir) | N¹-Alkyl-3,4-dichloro-1,2-benzenediamine |
Arylation Strategies
The introduction of aryl groups onto the amino functions of 1,2-Benzenediamine, 3,4-dichloro- is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the arylation of amines with aryl halides or triflates. organic-chemistry.org The development of sophisticated phosphine (B1218219) ligands has rendered this reaction highly versatile, with broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
For 1,2-Benzenediamine, 3,4-dichloro-, a key challenge is controlling the selectivity between mono- and di-arylation. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be tuned to favor the desired product. The use of bulky phosphine ligands can often promote mono-arylation. organic-chemistry.org
Key features of this method include:
Broad Scope: It is applicable to a wide range of aryl halides (Cl, Br, I) and pseudohalides. wikipedia.orgorganic-chemistry.org
Mild Conditions: Modern catalyst systems often operate under relatively mild temperatures. libretexts.org
Functional Group Tolerance: The reaction is compatible with many functional groups, though some, like nitro groups, may require specific conditions or alternative bases. libretexts.org
Table 3: Illustrative Buchwald-Hartwig Arylation of 1,2-Benzenediamine, 3,4-dichloro-
| Reactant 1 | Arylating Agent (Ar-X) | Catalyst System | Product |
| 1,2-Benzenediamine, 3,4-dichloro- | Aryl Halide (X = Br, I) | Pd₂(dba)₃ / Phosphine Ligand / Base (e.g., NaOtBu) | N¹-Aryl-3,4-dichloro-1,2-benzenediamine |
Transition-Metal-Free Arylation:
While less common, methods for N-arylation without a transition metal catalyst have been developed. One such strategy involves the reaction of amines with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This reaction proceeds through a benzyne (B1209423) intermediate under mild conditions and offers an alternative to metal-catalyzed approaches. nih.gov
Spectroscopic and Structural Elucidation in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and purity of a synthesized chemical compound. Techniques such as FT-IR, NMR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's structure, functional groups, and electronic properties.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
For 1,2-Benzenediamine, 3,4-dichloro-, the FT-IR spectrum is expected to show several characteristic absorption bands. The primary amine (-NH₂) groups would produce distinct stretching vibrations. Based on the parent compound, o-phenylenediamine (B120857), symmetric and asymmetric N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
The benzene (B151609) ring itself would be identified by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Furthermore, a significant band corresponding to the C-N stretching of the aromatic amine is expected around 1250-1350 cm⁻¹. nih.gov The presence of the chlorine substituents would be confirmed by C-Cl stretching bands, which generally appear in the fingerprint region below 850 cm⁻¹. The precise positions of these peaks would be influenced by the specific substitution pattern on the aromatic ring.
Table 1: Expected FT-IR Vibrational Frequencies for 1,2-Benzenediamine, 3,4-dichloro-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bending | 1600 - 1650 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Aromatic (C-N) | Stretch | 1250 - 1350 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR: The proton NMR spectrum of 1,2-Benzenediamine, 3,4-dichloro- would provide information on the number and environment of the hydrogen atoms. The two amine groups would give rise to a broad signal, the chemical shift of which can vary depending on solvent and concentration. The aromatic region would be of particular diagnostic value. The structure contains two adjacent protons on the benzene ring (at positions 5 and 6), which would likely appear as a pair of doublets (an AB quartet system) due to coupling. For the parent o-phenylenediamine, aromatic protons resonate between δ 6.3 and 6.6 ppm. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For 1,2-Benzenediamine, 3,4-dichloro-, six unique signals are expected for the six carbons of the benzene ring. The chemical shifts provide insight into the electronic environment of each carbon. Carbons bonded to the electron-withdrawing chlorine atoms (C3 and C4) and the electron-donating amine groups (C1 and C2) would show characteristic shifts. Generally, aromatic carbons resonate in the δ 110-160 ppm range. thieme-connect.dewisc.edu The specific shifts would confirm the 3,4-dichloro substitution pattern. For comparison, ¹³C NMR data for the related 4-chloro-o-phenylenediamine is available. chemicalbook.com
Table 2: Predicted NMR Data for 1,2-Benzenediamine, 3,4-dichloro-
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | H₅, H₆ | ~6.5 - 7.0 | Doublet (AB quartet) |
| ¹H | -NH ₂ | Variable | Broad Singlet |
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. These electronic transitions, such as π→π* and n→π*, are characteristic of chromophores within the molecule.
The aromatic ring and amine groups of 1,2-Benzenediamine, 3,4-dichloro- act as a chromophore. The UV-Vis spectrum of the parent o-phenylenediamine shows absorption maxima (λ_max) around 210, 240, and 294 nm, corresponding to π→π* transitions of the benzene ring. researchgate.netspectrabase.com The introduction of two chlorine atoms as substituents is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths due to the influence of the chlorine atoms' lone pairs on the aromatic π system. The n→π* transitions, involving the non-bonding electrons of the nitrogen atoms, are also possible but are typically weaker. Analysis of a charge-transfer complex involving o-phenylenediamine has shown new absorption bands at significantly longer wavelengths. nih.govacs.org
Table 3: Expected UV-Vis Absorption Maxima for 1,2-Benzenediamine, 3,4-dichloro-
| Transition Type | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π→π* | Substituted Benzene Ring | >294 |
Solid-State Structural Determination
While spectroscopic methods characterize the molecule in solution or as a bulk sample, solid-state techniques like X-ray diffraction provide definitive information about the arrangement of atoms in a crystalline solid.
X-ray Diffraction Analysis of Compound and Derivatives
Although no specific crystal structure has been reported for this isomer, an analysis would yield key crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). This information would reveal how the molecules pack together in the crystal lattice, governed by intermolecular forces such as hydrogen bonding between the amine groups and halogen interactions involving the chlorine atoms. X-ray diffraction has been used to study related structures, including complexes of 1,2-phenylenediamine. derpharmachemica.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. The analysis maps the electron distribution of a molecule within its crystalline environment.
H···H contacts: Typically the most abundant interaction.
Cl···H contacts: Interactions between chlorine and hydrogen atoms on neighboring molecules.
N···H contacts: Representing classical hydrogen bonds formed by the amine groups.
C···H contacts: Weaker interactions involving the aromatic rings.
Cl···Cl contacts: Halogen-halogen interactions that can influence crystal packing.
Studies on other dichlorinated aromatic compounds have demonstrated the utility of this analysis in quantifying the contributions of these different forces. ambeed.comcymitquimica.com
Table 4: List of Compound Names
| Compound Name |
|---|
| 1,2-Benzenediamine, 3,4-dichloro- |
| 3,4-dichloro-1,2-phenylenediamine |
| o-phenylenediamine |
| 4,5-dichloro-1,2-phenylenediamine |
| 4-chloro-1,2-phenylenediamine |
Coordination Chemistry and Catalytic Applications
Ligand Design and Metal Complexation using Dichlorophenylenediamine Scaffolds
The 1,2-phenylenediamine framework is a foundational element in the design of bidentate ligands. The introduction of dichloro-substituents at the 3- and 4-positions significantly impacts the ligand's electronic nature, enhancing its π-acceptor properties. This modification is crucial for stabilizing metal centers in various oxidation states and for modulating the reactivity of the resulting metal complexes.
The synthesis of metal complexes involving phenylenediamine derivatives is a well-established area of coordination chemistry. Typically, these syntheses involve the reaction of a metal salt with the diamine ligand in a suitable solvent.
While specific literature on the synthesis of metal complexes using 1,2-benzenediamine, 3,4-dichloro- as the primary ligand is limited, methods for closely related compounds are well-documented. For instance, platinum(II) complexes with ligands such as 4-chloro-1,2-phenylenediamine have been synthesized by reacting K₂[PtCl₄] with the corresponding ligand at room temperature, leading to the formation of dichloroplatinum(II) complexes. researchgate.net This general approach, involving the direct reaction of a metal precursor with the diamine, is a common strategy for forming such complexes.
In a related methodology, macrocyclic metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared through the template synthesis of 3,4-diaminobenzophenone (B196073) with diketones and metal(II) chloride salts in methanol. rasayanjournal.co.in This method involves the metal ion directing the condensation reaction between the diamine and a carbonyl compound to form a macrocyclic ligand coordinated to the metal center. rasayanjournal.co.in
The coordination of 1,2-benzenediamine, 3,4-dichloro- to a metal center typically occurs in a bidentate fashion through the nitrogen atoms of the two amino groups, forming a stable five-membered chelate ring. The geometry of the resulting complex is dictated by the coordination number of the metal ion, its size, and electronic configuration.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of these coordination compounds. LFT is an extension of molecular orbital theory and considers the interactions between the metal d-orbitals and the ligand orbitals. libretexts.org These interactions cause the degenerate d-orbitals of the metal ion to split into different energy levels. The magnitude of this splitting (Δ) is influenced by the metal ion, its oxidation state, and the nature of the coordinating ligands.
For complexes involving phenylenediamine ligands, the nitrogen donor atoms interact with the metal's d-orbitals. The resulting electronic configuration determines the complex's magnetic properties, color, and reactivity. For example, studies on related p-phenylenediamine (B122844) complexes with Ni(II), Co(II), Cd(II), and Zn(II) have shown that the coordination geometry can vary from six-coordinate octahedral for Ni(II) and distorted octahedral for Co(II) to four-coordinate tetrahedral for Cd(II) and Zn(II). asianpubs.org
Table 1: Coordination Geometries of Related Phenylenediamine Metal Complexes This table is based on data for p-phenylenediamine complexes, illustrating potential geometries for related o-phenylenediamine (B120857) compounds.
| Metal Ion | Coordination Geometry | Coordination Number |
| Ni(II) | Octahedral | 6 |
| Co(II) | Distorted Octahedral | 6 |
| Cd(II) | Tetrahedral | 4 |
| Zn(II) | Tetrahedral | 4 |
| Data sourced from a study on p-phenylenediamine complexes. asianpubs.org |
Catalytic Activity of Derivatives and Complexes
The electronic modifications imparted by the dichloro-substituents make derivatives of 1,2-benzenediamine, 3,4-dichloro- attractive candidates for catalysis, both as part of organocatalytic systems and as ligands in transition metal complexes.
The 1,2-benzenediamine moiety is a recognized hydrogen-bond donor (HBD) in the design of bifunctional organocatalysts. mdpi.commdpi.comresearchgate.net These catalysts typically feature a chiral scaffold (like (1R,2R)-cyclohexane-1,2-diamine or a cinchona alkaloid) that contains both a basic site (e.g., a tertiary amine) and an H-bonding group. mdpi.commdpi.com The 1,2-benzenediamine unit can be incorporated to simultaneously activate an electrophile and a nucleophile.
A general and effective synthesis for these types of organocatalysts involves a multi-step process. mdpi.comresearchgate.net It begins with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with a chiral diamine. mdpi.com This is followed by further functionalization, reduction of the nitro group to an amine, and subsequent derivatization of the newly formed aromatic amine. mdpi.comresearchgate.net This sequence yields a chiral scaffold bearing a substituted 1,2-benzenediamine group ready to act as an H-bond donor.
The catalytic performance of these 1,2-benzenediamine-derived organocatalysts has been evaluated in reactions such as the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net Research has shown that these catalysts can achieve high conversions, although enantioselectivity can be variable and dependent on the specific structure of the catalyst and the substituents on the benzenediamine ring. mdpi.comresearchgate.net For example, organocatalysts based on a (1R,2R)-cyclohexane-1,2-diamine scaffold with a benzenediamine H-bond donor yielded the Michael addition product with up to 93% conversion but with modest enantioselectivity (up to 41% ee). mdpi.com
Table 2: Organocatalytic Activity in Michael Addition Catalytic performance of organocatalysts derived from a (1R,2R)-cyclohexane-1,2-diamine scaffold and a 1,2-benzenediamine H-bond donor.
| Catalyst Subclass | Reaction Time | Conversion (%) | Enantiomeric Excess (ee %) |
| Sulfonamides | 24h | up to 88 | up to 26 |
| Amides | 24h | up to 93 | up to 22 |
| Alkylated Amines | 24h | up to 89 | up to 41 |
| Arylated Amines | 24h | up to 86 | up to 30 |
| Data represents the Michael addition of acetylacetone to trans-β-nitrostyrene. mdpi.com |
Transition metal complexes containing ligands are cornerstones of modern synthetic chemistry, enabling a vast array of chemical transformations. mostwiedzy.pl The ligand plays a critical role by modulating the steric and electronic environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. While specific catalytic applications of complexes derived directly from 1,2-benzenediamine, 3,4-dichloro- are not extensively reported, the principles of transition metal catalysis suggest their potential utility. The electron-withdrawing nature of the chloro-substituents would make the metal center more electrophilic, which can be advantageous in certain catalytic cycles.
Catalytic dehydrogenation is a powerful method for introducing unsaturation into organic molecules and is a key industrial process. This reaction is often catalyzed by transition metal complexes, particularly those of iridium, rhodium, and ruthenium. For example, pincer-ligated iridium complexes have shown good catalytic activity for the dehydrogenation of alkanes. nih.gov These pincer ligands create a stable, well-defined coordination environment that facilitates the C-H activation steps required for dehydrogenation. nih.gov
Based on the available literature, there are no specific reports detailing the use of metal complexes of 1,2-benzenediamine, 3,4-dichloro- as catalysts for dehydrogenation reactions. The development of such applications remains a potential area for future research, leveraging the unique electronic properties of the dichlorinated diamine ligand.
Transition Metal Catalyzed Reactions Involving Dichlorophenylenediamines
Condensation and Cyclization Reactions (e.g., Benzimidazole (B57391) Synthesis)
The compound 1,2-Benzenediamine, 3,4-dichloro- is a key starting material for the synthesis of 5,6-dichlorobenzimidazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and material science. The fundamental reaction involves the condensation of the diamine with a carbonyl-containing compound, typically an aldehyde or a carboxylic acid (or its derivatives), followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring fused to the dichlorobenzene ring. mdpi.comnih.gov
The general synthesis of benzimidazoles is a well-established protocol in organic chemistry. organic-chemistry.org One of the most common methods is the Phillips-Ladenburg reaction, which involves heating an o-phenylenediamine derivative with a carboxylic acid, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or in high-temperature water, to facilitate the dehydration and cyclization. nih.govrsc.org
Alternatively, a widely utilized approach is the condensation with aldehydes, which proceeds through a Schiff base intermediate. This reaction is often facilitated by an oxidizing agent or a catalyst to promote the cyclization and subsequent aromatization of the heterocyclic ring. researchgate.net A variety of catalytic systems have been developed to improve reaction efficiency, yield, and environmental friendliness. These include the use of Lewis acids, heterogeneous catalysts, and greener solvents like water. researchgate.netrsc.org For instance, catalysts such as bismuth nitrate (B79036) have been shown to be effective for the one-pot synthesis of 2-substituted benzimidazoles at ambient temperatures. impactfactor.org The resulting products, 5,6-dichlorobenzimidazole derivatives, are important scaffolds, with compounds like 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) being known inhibitors of mRNA synthesis. sigmaaldrich.comwikipedia.orgsigmaaldrich.com
The table below illustrates typical conditions for the synthesis of benzimidazoles from o-phenylenediamines and various carbonyl compounds, a reaction pathway directly applicable to 1,2-Benzenediamine, 3,4-dichloro-.
Table 1: Representative Catalytic Systems for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Aromatic Aldehyde | Bismuth Nitrate, Ethanol, Room Temp | 2-Aryl-1H-benzimidazole | impactfactor.org |
| o-Phenylenediamine | Benzoic Acid | High-Temperature Water (270-350 °C) | 2-Phenyl-1H-benzimidazole | rsc.org |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-Toluenesulfonic acid (ρ-TSOH), Toluene (B28343), Reflux | 2-(4-Chlorophenyl)-1H-benzimidazole | researchgate.net |
| 4-Methyl-o-phenylenediamine | Oxalic Acid | Ammonium (B1175870) Chloride, Ethanol, Microwave | 2,2'-Bi(5-methyl-1H-benzimidazole) | impactfactor.org |
Role in Polymerization Catalysis
The role of 1,2-Benzenediamine, 3,4-dichloro- in the field of polymerization catalysis is not extensively documented in the scientific literature. While metal complexes derived from Schiff bases of similar diamines have been investigated as catalysts for oxidation reactions, their application to polymerization is less common. nih.gov
Current research in polymerization catalysis tends to focus on well-defined organometallic complexes where ligands play a crucial role in determining the activity and stereoselectivity of the catalyst. For example, copper complexes with bipyridine ligands have been shown to be active catalysts for 1,3-diene polymerization when activated with methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.net Similarly, dizinc (B1255464) complexes with bis(imino)diphenylamido ligands are reported as highly active for the ring-opening polymerization of lactide. nih.gov
Although a direct catalytic role for 1,2-Benzenediamine, 3,4-dichloro- is not established, it can function as a monomer in condensation polymerization reactions. Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. Specifically, o-phenylenediamines can be used to synthesize polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. This involves the polycondensation of the diamine with a dicarboxylic acid or its derivative. However, in this context, the diamine is a reactant (monomer) that becomes part of the polymer backbone, rather than a catalyst that facilitates the reaction without being consumed.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional geometry and electronic structure of 1,2-Benzenediamine, 3,4-dichloro-. These calculations provide optimized molecular structures, including precise bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's stability and steric properties.
While specific experimental crystallographic data for 1,2-Benzenediamine, 3,4-dichloro- is not widely published, DFT calculations can reliably predict its ground-state geometry. For instance, calculations would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. The resulting data would precisely describe the planarity of the benzene (B151609) ring and the orientation of the amine and chloro substituents.
Interactive Table: Illustrative Predicted Geometric Parameters for 1,2-Benzenediamine, 3,4-dichloro-
Note: The following data is illustrative of typical results from DFT calculations and is provided for educational purposes in the absence of published experimental values.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C1-C2 | ~1.40 Å |
| Bond Length | C3-C4 | ~1.39 Å |
| Bond Length | C4-Cl1 | ~1.74 Å |
| Bond Length | C1-N1 | ~1.40 Å |
| Bond Angle | N1-C1-C2 | ~121° |
| Bond Angle | Cl1-C4-C3 | ~120° |
| Dihedral Angle | N1-C1-C2-N2 | ~0° (indicating planarity) |
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For this diamine, the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, while the LUMO is likely to be a π* orbital of the benzene ring.
Computational Modeling of Reaction Mechanisms and Pathways
A significant application of computational chemistry to 1,2-Benzenediamine, 3,4-dichloro- is the modeling of its reaction pathways to form heterocyclic compounds like benzimidazoles and quinoxalines. These reactions are of great interest due to the pharmacological importance of the products.
The condensation of 1,2-Benzenediamine, 3,4-dichloro- (also known as 4,5-dichloro-o-phenylenediamine) with aldehydes, carboxylic acids, or dicarbonyl compounds is a primary route to these heterocycles. For example, its reaction with various aldehydes yields 2-substituted-5,6-dichlorobenzimidazoles. Computational modeling of this process involves:
Locating Transition States: Identifying the high-energy transition state structures for each step of the reaction mechanism (e.g., initial nucleophilic attack of the amine on the carbonyl carbon, subsequent intramolecular cyclization, and dehydration).
Calculating Activation Energies: Determining the energy barriers for these transition states, which helps in predicting reaction rates and understanding the reaction kinetics.
Investigating Reaction Intermediates: Characterizing the stability of any intermediate species formed along the reaction coordinate.
Molecular dynamics (MD) simulations have been employed to study the behavior of derivatives of 5,6-dichlorobenzimidazole, which are the products of these condensation reactions. For instance, MD simulations have been used to validate the binding mode of novel 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles as kinase inhibitors. These simulations model the dynamic interactions between the ligand and the protein's active site over time, providing insights into the stability of the binding and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov
Furthermore, molecular docking studies, a form of computational modeling, are frequently used to predict the preferred binding orientation of benzimidazole (B57391) derivatives within a protein's active site. acs.orgresearchgate.net These studies computationally screen libraries of compounds and rank them based on their predicted binding affinity, guiding the synthesis of more potent drug candidates.
Investigations of Electronic Properties, including Charge Transfer Phenomena
The electronic properties of 1,2-Benzenediamine, 3,4-dichloro- and its derivatives are fundamental to their function, particularly in the context of forming charge-transfer (CT) complexes and in their interactions with biological macromolecules.
While specific studies on CT complexes of the 3,4-dichloro derivative are not prominent, extensive research on the parent molecule, o-phenylenediamine (B120857) (OPD), provides a strong precedent. OPD is known to act as an electron donor, forming stable CT complexes with various electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). In these complexes, an electron is transferred from the HOMO of the donor (OPD) to the LUMO of the acceptor (DDQ), resulting in the formation of a new, characteristic absorption band in the UV-Vis spectrum. Theoretical studies on these complexes using DFT can calculate the HOMO-LUMO energies, the extent of charge transfer, and the optimized geometry of the complex. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic ring in OPD are the primary sites for electron donation. It is expected that 1,2-Benzenediamine, 3,4-dichloro- would also form such CT complexes, although the electron-withdrawing nature of the chlorine atoms would likely modulate its donor strength compared to the unsubstituted parent compound.
In the context of its derivatives, computational studies have highlighted the critical role of electrostatic properties. For example, in a series of G4 DNA-ligands derived from 3,4-dichloro-o-phenylenediamine, the introduction of charged side chains was found to enhance binding affinity. Computational analysis suggested that this enhancement arises not just from direct interaction with the DNA's phosphate (B84403) backbone, but also by inducing an electron-deficient character in the aromatic core, which in turn strengthens its interactions with the G4 surface. acs.org
Aromaticity Studies of Derived Heterocyclic Systems
The condensation of 1,2-Benzenediamine, 3,4-dichloro- leads to the formation of fused heterocyclic systems, most notably 5,6-dichlorobenzimidazole. The aromaticity of this benzimidazole core is a key determinant of its stability, reactivity, and electronic properties, which in turn influences its utility as a scaffold in medicinal chemistry.
Aromaticity is a complex concept that can be quantified computationally using several methods, including:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization around the ring compared to an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Applications in Advanced Materials Science and Engineering
Polymer and Copolymer Synthesis
The diamine nature of 1,2-Benzenediamine, 3,4-dichloro- makes it a valuable monomer for the synthesis of various polymers, particularly polyimides and other heterocyclic polymers. Its incorporation into the polymer backbone significantly influences the final material's properties.
Incorporation into Polymeric Backbones as Monomers
1,2-Benzenediamine, 3,4-dichloro- can be polymerized with various dianhydrides to form polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The general synthesis involves a two-step process: the formation of a poly(amic acid) intermediate, followed by a cyclodehydration (imidization) to yield the final polyimide. The chlorine atoms on the benzene (B151609) ring can influence the reactivity of the diamine and the properties of the resulting polymer.
The compound is also utilized in the synthesis of other heterocyclic polymers, such as polybenzimidazoles. These polymers are created by the condensation reaction of the diamine with dicarboxylic acids or their derivatives. The resulting materials are known for their high-temperature resistance and chemical inertness.
Influence on Material Properties (e.g., Electronic, Thermal Stability)
The inclusion of 1,2-Benzenediamine, 3,4-dichloro- in a polymer chain has a marked effect on the material's thermal and electronic properties. The presence of the chlorine atoms, being electron-withdrawing, can enhance the thermal stability of the polymer by increasing the bond dissociation energies within the polymer backbone.
While specific data for polymers derived solely from 1,2-Benzenediamine, 3,4-dichloro- is not extensively documented in publicly available literature, the general properties of halogenated polyimides provide insight into the expected characteristics. The introduction of halogens into polymer backbones is a known strategy to modify properties such as solubility, dielectric constant, and flame retardancy. nih.gov
| Property | Influence of 3,4-dichloro- substitution (Anticipated) |
| Thermal Stability | Increased due to the presence of halogen atoms. |
| Glass Transition Temperature (Tg) | Likely to be high, characteristic of aromatic polyimides. |
| Solubility | May be altered compared to non-halogenated analogues, potentially improving solubility in certain organic solvents. |
| Electronic Properties | The electron-withdrawing nature of chlorine atoms can lower the HOMO and LUMO energy levels of the polymer, affecting its conductivity and charge transport properties. |
| Flame Retardancy | Expected to be enhanced due to the chlorine content. |
Table 1: Anticipated Influence of 1,2-Benzenediamine, 3,4-dichloro- on Polymer Properties
Role in the Development of Optoelectronic Materials
The electronic properties of materials derived from 1,2-Benzenediamine, 3,4-dichloro- make it a candidate for applications in optoelectronics, particularly in the development of materials for photovoltaic devices.
Precursors for Hole Transport Materials in Photovoltaic Devices
In perovskite solar cells (PSCs), hole transport materials (HTMs) play a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. The efficiency and stability of the solar cell are highly dependent on the properties of the HTM.
While direct application of 1,2-Benzenediamine, 3,4-dichloro- as an HTM is not widely reported, its derivatives are of interest. The introduction of halogen atoms into HTM structures is a recognized strategy for tuning their energy levels and improving device performance. nih.gov The electron-withdrawing nature of chlorine can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can lead to a better energy level alignment with the perovskite layer, facilitating efficient hole extraction. nih.gov
The general structure of many high-performance HTMs involves a core, π-linkers, and peripheral donor groups. 1,2-Benzenediamine, 3,4-dichloro- could potentially be used as a starting material to synthesize more complex molecules for this purpose. For instance, it can be a precursor for creating benzimidazole-based structures, which can then be functionalized to create effective HTMs.
Precursor for Advanced Dyes and Pigments
The aromatic diamine structure of 1,2-Benzenediamine, 3,4-dichloro- makes it a suitable precursor for the synthesis of a variety of dyes and pigments. The presence of chlorine atoms can influence the color, fastness, and other properties of the resulting colorants.
Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.gov 1,2-Benzenediamine, 3,4-dichloro- can be diazotized and coupled with various aromatic compounds to produce a range of colors. The specific shade and properties of the dye would depend on the nature of the coupling component.
Advanced Analytical Research Methodologies for Characterization and Detection
Chromatographic-Mass Spectrometric Techniques for Purity and Identity Confirmation
Chromatography coupled with mass spectrometry stands as a cornerstone for the definitive analysis of 1,2-Benzenediamine, 3,4-dichloro-. This combination allows for the physical separation of the compound from a mixture, followed by its identification based on its mass-to-charge ratio and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenylenediamines, which can be susceptible to oxidation, analysis may require derivatization to increase volatility and stability. osha.gov A typical GC-MS method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
A new method was developed for the determination of p-Phenylenediamine (B122844) in biological fluids which involves deproteinization or hydrolysis, liquid–liquid extraction, derivatization with trifluoroacetic acid (TFA) followed by GC-MS ion trap analysis. rsc.org The degradation intermediates of related compounds like 2,5-dichloro-1,4-phenylenediamine have also been successfully analyzed by GC/MS. iwaponline.com
Table 1: Illustrative GC-MS Parameters for Aromatic Amine Analysis
| Parameter | Setting | Purpose |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) or similar | Non-polar column suitable for separating a wide range of semi-volatile organic compounds. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |
| Injection Mode | Splitless or Split | Chosen based on analyte concentration (Splitless for trace analysis). nih.gov |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the sample. nih.gov |
| Oven Program | Initial 100°C, ramp 10°C/min to 300°C | Temperature gradient to separate compounds with different boiling points. nih.gov |
| MS Interface | Electron Ionization (EI) | Standard ionization technique that generates reproducible fragmentation patterns. |
| MS Scan Range | 40-650 m/z | Mass range selected to encompass the molecular ion and key fragments of the target analyte. nih.gov |
For polar, less volatile, or thermally unstable compounds like many phenylenediamines, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. researchgate.net It circumvents the need for high-temperature vaporization, reducing the risk of degradation. High-performance liquid chromatography (HPLC) separates the analyte from the sample matrix before it is introduced into the mass spectrometer. osha.gov
High-resolution mass spectrometry (HRMS) variants, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide extremely accurate mass measurements. This capability allows for the determination of the elemental formula of the analyte and its fragments, offering a higher degree of confidence in its identification. For chlorinated compounds, HRMS is particularly valuable as it can resolve the isotopic pattern of chlorine, further confirming the compound's identity. nih.gov A study on fluorinated and chlorinated compounds using LC-ICP-nanospray-Orbitrap MS demonstrated the power of this approach for simultaneous elemental detection and species-independent quantitation. nih.gov
Other Hyphenated Techniques in Chemical Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. nih.govslideshare.net Beyond standard GC-MS and LC-MS, other combinations are employed for comprehensive characterization.
Liquid Chromatography-Diode Array Detection (LC-DAD): Before the eluent reaches the mass spectrometer, it can pass through a Diode Array Detector (DAD) or UV-Vis detector. This provides a UV-Vis spectrum of the analyte, which can aid in its identification and quantification, especially for isomers that might have similar mass spectra but different absorption profiles.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique provides detailed structural information, helping to distinguish between isomers and elucidate the structure of unknown impurities or degradation products.
Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR): This combination provides information about the functional groups present in the molecule, complementing the data from mass spectrometry. nih.gov
Spectrophotometric Characterization (e.g., for Quantitative Analysis of Complexes)
UV-Vis spectrophotometry is a valuable tool for quantitative analysis and for studying the formation of complexes involving 1,2-Benzenediamine, 3,4-dichloro-. Phenylenediamines can act as electron donors to form colored charge-transfer complexes (CTCs) with electron acceptors. The formation of these complexes can be monitored by observing the appearance of new absorption bands in the visible region of the spectrum. doktornarabote.ruacs.org
A detailed study on the charge-transfer complex formed between o-phenylenediamine (B120857) (OPD) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) illustrates this application. The stoichiometry of the complex was determined to be 1:1 using methods like Job's plot. The stability of the complex was assessed by calculating the formation constant (K) and molar extinction coefficient (ε) using the Benesi-Hildebrand equation. doktornarabote.ruacs.org Such studies are crucial for understanding the interactions of the diamine with other molecules.
Table 2: Spectroscopic Data for the o-Phenylenediamine-DDQ Charge-Transfer Complex
| Parameter | Value (in Acetonitrile) | Value (in Methanol) | Reference |
| Absorption Max (λmax) | 504 nm | 463 nm | doktornarabote.ruacs.org |
| Formation Constant (K) | 0.816 x 10³ L mol⁻¹ | 0.231 x 10³ L mol⁻¹ | doktornarabote.ru |
| Molar Absorptivity (ε) | 0.281 x 10³ L mol⁻¹ cm⁻¹ | 0.126 x 10³ L mol⁻¹ cm⁻¹ | doktornarabote.ru |
Electrochemical Analytical Approaches
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of phenylenediamines. rsc.org Techniques like cyclic voltammetry and linear sweep voltammetry can be used to study the redox behavior of 1,2-Benzenediamine, 3,4-dichloro-. The presence of the electroactive amine groups allows for direct electrochemical detection.
Research on the electrochemical degradation of 2,5-dichloro-1,4-phenylenediamine, an isomer of the target compound, demonstrated that the process could be effectively monitored using voltammetric techniques. iwaponline.com The study analyzed the influence of parameters such as current density and pH on the electrochemical oxidation, indicating that such methods can be tailored for the analysis and monitoring of dichlorinated phenylenediamines in various matrices. iwaponline.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized batch of 1,2-Benzenediamine, 3,4-dichloro-, elemental analysis provides the ultimate verification of its empirical formula and purity. The experimentally determined percentages of C, H, N, and Cl are compared against the theoretical values calculated from its molecular formula, C₆H₆Cl₂N₂. nist.gov A close match between the experimental and theoretical values confirms the stoichiometric integrity of the compound. This method was used to confirm the 1:2 metal-to-ligand ratio in a complex formed between platinum and o-phenylenediamine. nih.gov
**Table 3: Elemental Composition of 1,2-Benzenediamine, 3,4-dichloro- (C₆H₆Cl₂N₂) **
| Element | Atomic Mass | Moles in Formula | Mass in Formula | Theoretical % |
| Carbon (C) | 12.011 | 6 | 72.066 | 40.73% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.42% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 40.06% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.83% |
| Total | 177.034 | 100.00% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-1,2-benzenediamine, and how do reaction conditions influence yield?
- Methodology : The synthesis of dichlorinated benzenediamines often involves catalytic hydrogenation of nitro precursors or halogenation of o-phenylenediamine derivatives. For example, the 3,6-dichloro isomer (CAS 21732-93-4) is synthesized via chlorination of 1,2-benzenediamine using chlorine gas in acidic media, followed by purification via recrystallization (ethanol/water mixtures, 50% v/v) . For the 3,4-dichloro isomer, analogous methods may apply, but regioselectivity must be controlled using directing groups or catalysts. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize 3,4-dichloro-1,2-benzenediamine?
- Methodology :
- NMR : -NMR in DMSO-d₆ will show aromatic protons as doublets (δ 6.8–7.2 ppm), with NH₂ signals broadened due to hydrogen bonding (δ 4.5–5.5 ppm). -NMR will confirm aromatic carbons adjacent to Cl substituents (δ 120–130 ppm) .
- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-Cl (550–750 cm⁻¹) are diagnostic. Compare with spectra of analogous compounds like 3,6-dichloro-1,2-benzenediamine .
Q. What safety protocols are critical when handling 3,4-dichloro-1,2-benzenediamine in the lab?
- Methodology : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as dichlorinated amines are potential sensitizers. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. What computational methods predict the electronic and steric effects of 3,4-dichloro substitution on 1,2-benzenediamine’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals. Compare with experimental data (e.g., Hammett constants) to assess electron-withdrawing effects of Cl substituents. Solvent interactions (e.g., DMSO, water) can be modeled using COSMO-RS .
Q. How does 3,4-dichloro-1,2-benzenediamine degrade under environmental conditions, and what are the major byproducts?
- Methodology : Conduct photolysis studies (UV-Vis light, λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-MS (ESI+ mode). Chlorinated quinones and aniline derivatives are likely intermediates. Compare degradation pathways with those of 3,6-dichloro-1,2-benzenediamine, which forms chlorinated benzotriazoles under oxidative conditions .
Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) for dichlorinated benzenediamines?
- Methodology : Re-evaluate calorimetric data using high-purity samples. Cross-validate via gas-phase ion energetics (e.g., mass spectrometry) and computational thermochemistry (G4 methods). For example, discrepancies in ΔfH° for 1,2-dichlorobenzene (CAS 95-50-1) were resolved using CCSD(T)/CBS benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
